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Compound of Interest

Compound Name: Promazine

Cat. No.: B1679182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Promazine is a phenothiazine derivative that exhibits antipsychotic and antiemetic properties.

It functions as an antagonist at various neurotransmitter receptors, contributing to its

therapeutic effects and side-effect profile. This document provides a comprehensive overview

of the chemical and structural properties of Promazine, its mechanism of action through

various signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties of Promazine
Promazine is characterized by a tricyclic phenothiazine core with a dimethylaminopropyl side

chain attached to the nitrogen atom. The physicochemical properties of Promazine and its

hydrochloride salt are summarized below.
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Property Value Citation(s)

IUPAC Name
N,N-dimethyl-3-phenothiazin-

10-ylpropan-1-amine
[1][2]

Chemical Formula C₁₇H₂₀N₂S [1][2][3]

Molecular Weight 284.42 g/mol

Melting Point < 25 °C

Boiling Point 203-210 °C at 0.3 mmHg

pKa (Strongest Basic) 9.36

logP 4.55

Water Solubility 14.2 mg/L at 24 °C

Promazine Hydrochloride

Property Value Citation(s)

Chemical Formula C₁₇H₂₁ClN₂S

Molecular Weight 320.88 g/mol

Melting Point 174-176 °C

Spectroscopic Data
¹³C NMR Spectroscopy: Data is available and has been recorded on instruments such as the

Bruker WH-90.

Mass Spectrometry: Electron ionization (EI) mass spectra for Promazine are available in

public databases. The fragmentation pattern can be used for its identification.

Infrared (IR) Spectroscopy: IR spectral data for Promazine is available and can be used to

identify functional groups present in the molecule.
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Mechanism of Action and Signaling Pathways
Promazine exerts its pharmacological effects by acting as an antagonist at a wide range of

receptors. Its antipsychotic effects are primarily attributed to the blockade of dopamine and

serotonin receptors. The antagonism of other receptors contributes to its other therapeutic

actions and side effects.

Promazine is an antagonist at the following receptors:

Dopamine receptors (D₁, D₂, and D₄)

Serotonin receptors (5-HT₂A and 5-HT₂C)

Muscarinic acetylcholine receptors (M₁ through M₅)

Alpha-1 adrenergic receptors

Histamine H₁ receptors

Dopamine D₂ Receptor Signaling Pathway
Blockade of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism

for Promazine's antipsychotic effects. D₂ receptors are G-protein coupled receptors (GPCRs)

that typically couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent

decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Promazine
prevents dopamine from exerting its inhibitory effect on adenylyl cyclase. D₂ receptor activation

can also involve G protein-independent signaling through β-arrestin.
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Click to download full resolution via product page

Promazine's antagonism of the D₂ receptor signaling pathway.

Alpha-1 Adrenergic and Histamine H₁ Receptor
Signaling Pathways
Promazine's antagonism at α₁-adrenergic and H₁ receptors contributes to side effects such as

orthostatic hypotension and sedation. Both of these receptors are GPCRs that couple to Gαq.

Activation of Gαq stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol

4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers

the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
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Promazine's antagonism of Gq-coupled receptor signaling.

Experimental Protocols
Synthesis of Promazine
A common synthetic route to Promazine involves the alkylation of phenothiazine.

Materials:

Phenothiazine

3-Dimethylaminopropyl chloride
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Sodium hydride (NaH) or other suitable base

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

To a solution of phenothiazine in anhydrous DMF, add sodium hydride in portions at room

temperature under an inert atmosphere.

Stir the mixture for approximately 30 minutes to allow for the formation of the phenothiazine

anion.

Add 3-dimethylaminopropyl chloride to the reaction mixture.

Heat the mixture (e.g., to 50°C) and stir for several hours until the reaction is complete

(monitored by TLC or HPLC).

After completion, concentrate the solution under vacuum to remove the solvent.

Purify the resulting residue using column chromatography to obtain Promazine.
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Workflow for the synthesis of Promazine.

High-Performance Liquid Chromatography (HPLC)
Analysis
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HPLC is a widely used technique for the determination of Promazine in various matrices.

Method for Promazine Hydrochloride in Pork:

Mobile Phase: Acetonitrile : 0.02 mol/mL Ammonium acetate (60:40, v/v)

Column: A suitable C18 or C8 column.

Flow Rate: 1.0 mL/min

Detection Wavelength: 258 nm

Injection Volume: 10 µL

Column Temperature: 20 °C

Sample Preparation (from pork tissue):

Homogenize the tissue sample.

Extract with acetonitrile using ultrasonic agitation.

Centrifuge to separate the supernatant.

Purify the extract using solid-phase extraction (SPE).

Evaporate the purified extract to dryness under vacuum.

Reconstitute the residue in the mobile phase for HPLC analysis.

Gas Chromatography (GC) Analysis
GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the

analysis of Promazine.

General GC-MS Procedure:

Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) at

an alkaline pH with an organic solvent like 1-chlorobutane or n-heptane.
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Derivatization: While not always necessary for Promazine, derivatization can sometimes be

employed to improve chromatographic properties.

GC Separation: Use a suitable capillary column (e.g., with a mid-polar phase like 3% OV-17)

and a temperature program to separate Promazine from other components.

MS Detection: Use mass spectrometry for detection, often in the selected-ion monitoring

(SIM) mode for high specificity and sensitivity.

Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of Promazine for its various

receptor targets.

General Protocol for Dopamine Receptor Binding Assay:

Receptor Preparation: Prepare a membrane fraction from a tissue source rich in the receptor

of interest (e.g., rat striatum for dopamine receptors).

Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g.,

[³H]haloperidol for D₂ receptors) and varying concentrations of Promazine (the competitor).

Separation: After incubation, rapidly separate the bound and free radioligand, typically by

vacuum filtration through glass fiber filters.

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding of the radioligand against the

concentration of Promazine. Calculate the IC₅₀ (the concentration of Promazine that inhibits

50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant)

to determine the affinity of Promazine for the receptor.

Conclusion
This guide provides a detailed overview of the chemical structure, physicochemical properties,

and multifaceted pharmacological actions of Promazine. The provided experimental protocols

for synthesis and analysis serve as a valuable resource for researchers in the fields of
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medicinal chemistry, pharmacology, and drug development. A thorough understanding of these

fundamental aspects of Promazine is essential for its safe and effective use and for the

development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. SUBARNA 010_ADV ORG synthesis of heterocycles .pptx [slideshare.net]

2. SMPDB [smpdb.ca]

3. francis-press.com [francis-press.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
and Structure of Promazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679182#chemical-properties-and-structure-of-
promazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

